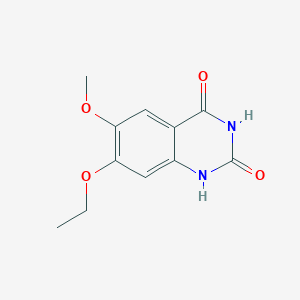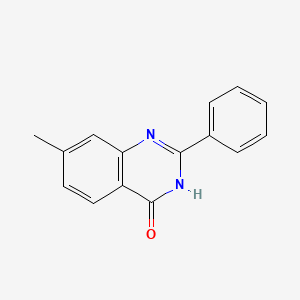
7-Methyl-2-phenylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-2-phenylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound features a quinazoline core with a methyl group at the 7th position and a phenyl group at the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-phenylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with benzoyl chloride, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production methods may involve optimized versions of laboratory synthesis, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinazolinone N-oxides.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the quinazoline core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-Methyl-2-phenylquinazolin-4(3H)-one is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, quinazolinones are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicine, derivatives of quinazolinones are explored for their potential as therapeutic agents, particularly in treating cancer and infectious diseases.
Industry
Industrially, the compound may be used in the synthesis of dyes, pigments, and other materials requiring stable heterocyclic structures.
Mécanisme D'action
The mechanism of action for 7-Methyl-2-phenylquinazolin-4(3H)-one would depend on its specific biological activity. Generally, quinazolinones can interact with enzymes, receptors, or DNA, disrupting normal cellular processes. Molecular targets may include kinases, topoisomerases, or other critical proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the methyl group at the 7th position.
7-Chloro-2-phenylquinazolin-4(3H)-one: Has a chlorine atom instead of a methyl group at the 7th position.
4(3H)-Quinazolinone: The parent compound without any substituents.
Uniqueness
7-Methyl-2-phenylquinazolin-4(3H)-one’s unique substitution pattern may confer distinct biological activities or chemical reactivity compared to its analogs. The presence of the methyl group can influence its lipophilicity, metabolic stability, and interaction with biological targets.
Propriétés
Formule moléculaire |
C15H12N2O |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
7-methyl-2-phenyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H12N2O/c1-10-7-8-12-13(9-10)16-14(17-15(12)18)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17,18) |
Clé InChI |
SQHDRGBPGNFYKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)NC(=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


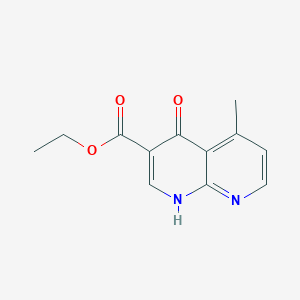

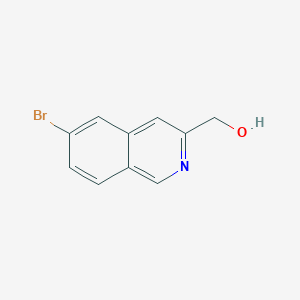
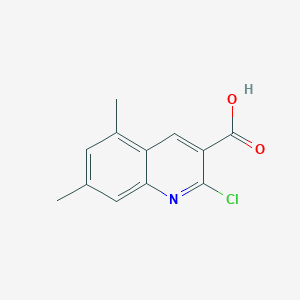
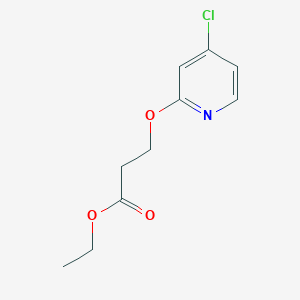


![1-Benzyl-1,7-diaza-spiro[4.5]decane](/img/structure/B11875365.png)

![3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B11875375.png)
![2-[Dimethyl(phenyl)silyl]-N,N-diethylethan-1-amine](/img/structure/B11875386.png)

